Tipranavir

概要

説明

チプラナビルは、ヒト免疫不全ウイルス (HIV) 感染の治療に使用される非ペプチドプロテアーゼ阻害剤です。他のプロテアーゼ阻害剤に耐性を持つHIV株に対して特に有効です。 チプラナビルは、薬物動態プロファイルを強化するためにリトナビルと組み合わせて投与されます .

準備方法

合成ルートと反応条件

チプラナビルの合成は、市販の出発物質から始まる複数のステップを伴います反応条件は通常、有機溶媒、触媒、および特定の温度制御の使用を含み、目的の化学変換を確実にします .

工業的製造方法

チプラナビルの工業的製造は、同様の合成ルートに従いますが、より大規模です。 このプロセスは効率と収率を最適化しており、多くの場合、最終製品の高純度を確保するために連続フロー反応器と高度な精製技術を採用しています .

化学反応の分析

反応の種類

チプラナビルは、以下を含むさまざまな化学反応を起こします。

酸化: チプラナビルは特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、チプラナビル分子の官能基を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 条件は目的の反応に応じて異なり、多くの場合、制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は水酸化誘導体の形成につながる可能性があり、置換反応は分子に新しい官能基を導入することができます .

科学研究の応用

チプラナビルには、次のようないくつかの科学研究の応用があります。

化学: プロテアーゼ阻害と非ペプチド阻害剤の設計を研究するためのモデル化合物として使用されます。

生物学: HIVにおけるウイルス複製と耐性機構への影響について調査されました。

医学: 薬剤耐性のあるHIV感染の治療における有効性と安全性を評価するための臨床試験で使用されています。

科学的研究の応用

Introduction to Tipranavir

This compound is a nonpeptidic protease inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective for patients who have developed resistance to other protease inhibitors. Discovered by Pharmacia & Upjohn (now part of Pfizer), this compound has been marketed under the brand name Aptivus and is often used in combination with low-dose ritonavir to enhance its efficacy.

Clinical Trials and Efficacy

- RESIST Trials : The RESIST-1 and RESIST-2 studies were pivotal in establishing the efficacy of this compound. These trials enrolled over 1,400 treatment-experienced patients and demonstrated that this compound, when combined with ritonavir, significantly reduced viral loads compared to other treatment options .

- Paediatric Use : this compound has also been evaluated for use in paediatric populations. Phase II studies indicated its effectiveness in both antiretroviral-naive and -experienced children, showing promising results in managing HIV infection .

- Resistance Profiles : Studies indicate that this compound remains effective against various HIV strains, including those resistant to other drugs, making it a critical component of salvage therapy regimens for heavily treatment-experienced patients .

Combination Therapy

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The synergistic effects observed when combined with ritonavir or other classes of antiretrovirals can lead to improved patient responses and lower chances of resistance development .

Antiviral Activity Beyond HIV

Recent studies have explored the potential of this compound against other viruses, including flaviviruses like Zika virus and West Nile virus. In vitro experiments demonstrated that this compound exhibits dose-dependent antiviral activity against these pathogens, suggesting possible applications beyond HIV treatment .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, hepatotoxicity, and potential cardiovascular issues. Monitoring liver function is crucial during treatment due to the risk of liver damage associated with its use .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has limited bioavailability in its hard gel formulation; however, the soft capsule formulation improves absorption significantly. This enhancement allows for more effective dosing strategies in clinical settings .

Summary of Clinical Trial Results

| Study Name | Patient Population | Primary Endpoint | Results |

|---|---|---|---|

| RESIST-1 | 620 treatment-experienced adults | Viral load reduction at 24 weeks | Significant reduction compared to comparator |

| RESIST-2 | 863 treatment-experienced adults | Viral load reduction at 16 and 24 weeks | Confirmed efficacy across diverse populations |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Gastrointestinal issues | Common | Dose adjustment, symptomatic treatment |

| Hepatotoxicity | Moderate | Regular liver function tests |

| Cardiovascular issues | Rare | Monitoring and management of risk factors |

作用機序

チプラナビルは、ウイルスポリタンパク質前駆体を機能性タンパク質にプロテオリシス的に切断するために不可欠なHIV-1プロテアーゼ酵素を阻害します。チプラナビルはプロテアーゼ酵素の活性部位に結合することにより、成熟した感染性ウイルス粒子の形成を阻害します。 この阻害はウイルスライフサイクルを破壊し、ウイルス複製を減少させます .

類似化合物の比較

類似化合物

ダルナビル: 薬剤耐性株に対する有効性で知られる、HIV治療に使用される別のプロテアーゼ阻害剤。

ロピナビル: チプラナビルと同様に、リトナビルと組み合わせて使用されることが多い。

アタザナビル: チプラナビルとは異なる耐性プロファイルを備えたプロテアーゼ阻害剤

チプラナビルの独自性

チプラナビルは、他のペプチド阻害剤に耐性を発達させたプロテアーゼ酵素を阻害できる非ペプチド構造が特徴です。 さまざまな薬剤耐性HIV株に対して活性を維持する能力により、治療選択肢が限られている患者の救済療法において貴重な選択肢となっています .

類似化合物との比較

Similar Compounds

Darunavir: Another protease inhibitor used to treat HIV, known for its effectiveness against drug-resistant strains.

Lopinavir: Often used in combination with ritonavir, similar to tipranavir.

Atazanavir: A protease inhibitor with a different resistance profile compared to this compound

Uniqueness of this compound

This compound is unique due to its non-peptidic structure, which allows it to inhibit protease enzymes that have developed resistance to other peptidic inhibitors. Its ability to maintain activity against a wide range of drug-resistant HIV strains makes it a valuable option in salvage therapy for patients with limited treatment options .

生物活性

Tipranavir (TPV) is a non-peptidic protease inhibitor (NPPI) used primarily in the treatment of HIV-1 infection, particularly in patients with drug-resistant strains. Its unique resistance profile and efficacy in various clinical settings have made it a significant player in antiretroviral therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. Unlike traditional protease inhibitors, TPV's structural flexibility allows it to maintain activity against HIV strains that exhibit resistance mutations to other protease inhibitors. This characteristic is attributed to its ability to fit into the active site of the protease enzyme even when mutations are present.

Phase III Trials: RESIST-1 and RESIST-2

The RESIST trials were pivotal in establishing the efficacy of TPV. These trials involved treatment-experienced patients who had previously failed multiple antiretroviral therapies. Key findings include:

- Patient Demographics : A total of 620 patients were enrolled in RESIST-1 and 863 in RESIST-2, all exhibiting extensive previous ARV exposure.

- Treatment Response : At week 48, TPV/r (this compound/ritonavir) demonstrated a treatment response rate of 33.6% compared to 15.3% for the comparator group (p < 0.001) .

- Durability of Response : Patients receiving TPV/r were more likely to achieve sustained viral suppression, with over 80% maintaining viral loads below 400 copies/mL at week 48.

| Study | TPV/r Treatment Response | Comparator Response | p-value |

|---|---|---|---|

| RESIST-1 | 33.6% | 15.3% | <0.001 |

| RESIST-2 | Higher than comparator | Lower than TPV/r | <0.001 |

Resistance Profile

This compound has shown remarkable efficacy against HIV strains with various resistance mutations. Studies have identified specific protease mutations associated with reduced susceptibility to TPV:

- Key Mutations : Mutations at positions such as L33I/V/F, V82A/F/L/T, and I84V have been noted as significant for resistance .

- Phenotypic Susceptibility : An increasing number of mutations (>8 TPV-associated mutations) correlated with reduced susceptibility and diminished virologic responses .

Pediatric Use and Efficacy

In pediatric populations, TPV/r has been evaluated for safety and efficacy:

- Study Design : An open-label randomized trial involving HIV-1-infected children aged 2–18 years was conducted to assess TPV/r's effectiveness.

- Results : At week 48, approximately 45.6% of patients on high-dose TPV/r achieved viral loads <400 copies/mL . Notably, younger patients (2–6 years) demonstrated better virologic responses compared to older age groups.

Safety Profile

While TPV/r is effective, it is associated with certain adverse effects:

特性

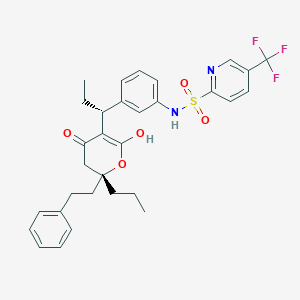

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-FYBSXPHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048622 | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tipranavir (TPV) is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions. Two mechanisms are suggested in regards to the potency of tipranavir: 1. Tipravanir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistance to other protease inhibitors. This also enables tipranavir to adjust to amino acid substitutions at the active site. 2. Tipranavir's strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses., Tipranavir (TPV) is an HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., Tipranavir inhibits the replication of laboratory strains of HIV-1 and clinical isolates in acute models of T-cell infection, with 50% effective concentrations (EC50) ranging from 0.03 to 0.07 uM (18-42 ng/mL). Tipranavir demonstrates antiviral activity in cell culture against a broad panel of HIV-1 group M non-clade B isolates (A, C, D, F, G, H, CRF01 AE, CRF02 AG, CRF12 BF). Group O and HIV-2 isolates have reduced susceptibility in cell culture to tipranavir with EC50 values ranging from 0.164 -1 uM and 0.233-0.522 uM, respectively. When used with other antiretroviral agents in cell culture, the combination of tipranavir was additive to antagonistic with other protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) and generally additive with the NNRTIs (delavirdine, efavirenz, and nevirapine) and the NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, and zidovudine). Tipranavir was synergistic with the HIV-1 fusion inhibitor enfuvirtide. There was no antagonism of the cell culture combinations of tipranavir with either adefovir or ribavirin, used in the treatment of viral hepatitis. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from ethyl acetate + heptane | |

CAS No. |

174484-41-4 | |

| Record name | Tipranavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174484-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipranavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipranavir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPRANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-89 °C | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。